molecular formula C16H17N3O5S B2521792 ethyl 2-((5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate CAS No. 1172930-82-3

ethyl 2-((5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate

Cat. No. B2521792
M. Wt: 363.39
InChI Key: XKMCPIXIQBVONW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ester group (ethyl 2-oxoacetate), an amine group, a thieno[3,4-c]pyrazole ring, and a p-tolyl group. These functional groups and the overall structure suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the thieno[3,4-c]pyrazole ring indicates a fused ring system, which could have interesting electronic and steric properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. The ester group could undergo hydrolysis or transesterification reactions, while the amine group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like the ester and the amine could impact its solubility in different solvents .

Scientific Research Applications

Chemoselective Synthesis Applications

One study discusses the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines using ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate, showcasing the synthetic versatility of related compounds for the production of a range of products. This methodology highlights the potential for creating compounds with moderate to good yields, suggesting applications in designing molecules with specific properties for further research or industrial applications (Pretto, Mittersteiner, Andrade, Bonacorso, Martins, & Zanatta, 2019).

Protein-Tyrosine Phosphatase Inhibitors

Another study focuses on the synthesis and evaluation of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors. These compounds were shown to be effective inhibitors, suggesting the relevance of ethyl 2-oxoacetate derivatives in developing therapeutic agents targeting specific enzymes involved in disease processes (Navarrete-Vázquez, Ramírez-Martínez, Estrada-Soto, Nava-Zuazo, Paoli, Camici, Escalante-García, Medina-Franco, López-Vallejo, & Ortiz-Andrade, 2012).

Corrosion Inhibition

Research into the corrosion inhibition properties of pyranpyrazole derivatives for mild steel, which includes compounds with structural similarities to ethyl 2-oxoacetate derivatives, highlights the potential industrial applications in protecting metals from corrosion. These studies demonstrate the relationship between molecular structure and corrosion inhibition efficiency, providing insights into the development of new inhibitors (Dohare, Ansari, Quraishi, & Obot, 2017).

Antitumor Activity

The synthesis and antitumor activity of certain ethyl 2-oxoacetate derivatives, such as ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, have been explored, indicating the potential of these compounds in anticancer research. Such studies provide a foundation for further investigation into the therapeutic applications of these molecules (Liu, Shi, Hao, Liu, Ding, Wang, & Chen, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential bioactivity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Given the complexity of this compound and the potential for interesting chemical and biological properties based on its structure, future research could explore its synthesis, characterization, and potential applications in more detail .

properties

IUPAC Name

ethyl 2-[[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-3-24-16(21)15(20)17-14-12-8-25(22,23)9-13(12)18-19(14)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMCPIXIQBVONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate

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